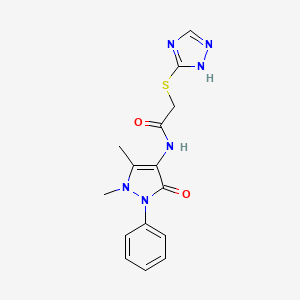![molecular formula C17H17N3O B5545137 4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis and analysis have been explored to understand its chemical behavior and properties better.
Synthesis Analysis
The compound has been synthesized through various methods, including the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, resulting in imidazo[1,2-a]pyridines among other products (Khalafy, Setamdideh, & Dilmaghani, 2002). Another approach involves the synthesis of imidazo[1,2-a]pyridines through the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant (Wang, Ma, & Yu, 2011).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted through various spectroscopic methods and X-ray crystallography, providing insight into the molecular configuration and geometry of these compounds (Attia et al., 2013).
Chemical Reactions and Properties
Research has shown that certain derivatives can undergo rearrangements to produce imidazo[1,2-a]pyridines and indoles, demonstrating the compound's reactivity and potential for chemical transformations (Azimi & Majidi, 2014).
Physical Properties Analysis
Studies on related compounds have explored their magnetic susceptibilities and differential scanning calorimetric measurements, providing information on the physical properties of these materials (Nishi et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and biological activity, of similar compounds have been studied. For example, certain complexes have shown anti-cancer properties, indicating the potential biomedical applications of these materials (Gallati et al., 2021).
Applications De Recherche Scientifique
Cancer Research and Toxicology
- Carcinogenic heterocyclic amines like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole have been investigated for their accumulation in plasma and potential removal via hemodialysis in uremic patients, indicating pathways of excretion and potential biomarkers for exposure (S. Manabe et al., 1987).
- Studies on imidacloprid, a nitromethylene insecticide structurally similar to imidazoles, have explored its toxicological profile and post-mortem distribution, shedding light on its impact on the nervous system and potential for causing harm (P. Proença et al., 2005).
Cardiology
- Compounds with imidazole structures have been assessed for their positive inotropic effects on cardiac function, providing insights into new therapeutic approaches for cardiac insufficiency and heart failure (K. Ruffmann et al., 1981; J. Thormann et al., 1981).
Neurology
- The neurotoxic effects of certain imidazole derivatives have been documented, such as the case of parkinsonism following the abuse of a meperidine analogue, highlighting the neurotoxic potential of these compounds and the need for careful consideration in their use (G. Davis et al., 1979).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[3-(2-imidazol-1-ylethoxy)phenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-14-11-16(5-6-19-14)15-3-2-4-17(12-15)21-10-9-20-8-7-18-13-20/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTJALCQKGRQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)




![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)